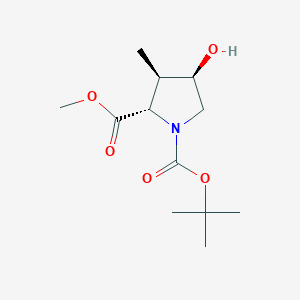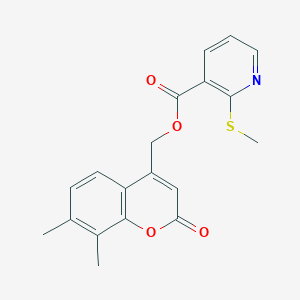
(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate is a complex organic compound with a tetrahydrofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of Acetoxy Groups: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine are commonly employed.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to break down the tetrahydrofuran ring.
Reduction: Reduction reactions can be used to modify the acetoxy groups or to reduce any double bonds present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the acetoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The acetoxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The tetrahydrofuran ring structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate: Similar structure but with hydroxyl groups instead of acetoxy groups.
(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-hydroxytetrahydrofuran-3,4-diyl diacetate: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
The unique combination of acetoxy and methoxy groups in (2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate contributes to its distinct chemical properties and potential applications. The specific arrangement of these functional groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C12H18O8 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11+,12+/m1/s1 |
InChI Key |
RUSRQHXGPHZZNI-WYUUTHIRSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B13350181.png)


